2-(2,4-Dichlorophenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile
Description
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N4O2S/c20-12-3-4-13(14(21)10-12)17-23-15(11-22)19(27-17)25-7-5-24(6-8-25)18(26)16-2-1-9-28-16/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWOWDGZKQNLNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=C(C=C(C=C3)Cl)Cl)C#N)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(2,4-Dichlorophenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 368.23 g/mol
- CAS Number : 923244-15-9
The presence of the 2,4-dichlorophenyl moiety and the thiophene-2-carbonyl group contributes to its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the oxazole and thiophene rings have shown potent activity against various cancer cell lines.
-
Mechanism of Action :
- The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
- Inhibition of specific kinases involved in cell proliferation has been observed.
-
Case Studies :
- In vitro studies revealed that analogs of this compound exhibited IC values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
- A study indicated that similar compounds with a dichlorophenyl group demonstrated selective cytotoxicity towards tumor cells while sparing normal cells .
Antimicrobial Activity
The biological activity extends to antimicrobial properties, particularly against bacterial strains.
- Selectivity Against Pathogens :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound.
| Structural Feature | Impact on Activity |
|---|---|
| 2,4-Dichlorophenyl group | Enhances anticancer potency |
| Thiophene-2-carbonyl moiety | Contributes to antimicrobial effects |
| Oxazole ring | Important for receptor binding |
| Piperazine linkage | Modulates pharmacokinetics |
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption characteristics, although detailed studies are necessary to fully understand its bioavailability and metabolic pathways.
- Toxicity Profile :
- Early assessments indicate low toxicity in non-cancerous cell lines, supporting its potential for therapeutic applications.
- Further toxicological evaluations are recommended to assess long-term effects and safety profiles.
Comparaison Avec Des Composés Similaires
Substituent Variations on the Aromatic Ring
Fluorophenyl Analogs :
Compounds with fluorophenyl groups (e.g., 2-(2-fluorophenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile [] and 2-(4-fluorophenyl)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile []) exhibit reduced lipophilicity compared to the dichlorophenyl derivative. Fluorine’s smaller size and electronegativity may improve metabolic stability but reduce binding affinity in hydrophobic pockets .
In contrast, the dichlorophenyl group in the target compound enhances electron-withdrawing effects, which could stabilize charge-transfer interactions in enzyme active sites .
Modifications in the Piperazine Moiety
Thiophene vs.
Styryl and Ethenyl Linkers :
The compound (E)-2-(2-chlorostyryl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile () incorporates a styryl group, increasing molecular rigidity and conjugation. This could enhance binding specificity but reduce solubility compared to the dichlorophenyl group .
Heterocyclic Core Variations
Oxazole vs. Pyrazole: 1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile () replaces the oxazole core with pyrazole. Pyrazole’s additional nitrogen atom enables stronger hydrogen bonding, but oxazole’s electron-deficient nature may improve reactivity in nucleophilic environments .
Triazole-Containing Analogs: Compounds like rimonabant () highlight the pharmacological relevance of dichlorophenyl groups in cannabinoid receptor antagonists. However, the triazole core differs significantly from oxazole, affecting dipole moments and metabolic pathways .
Research Findings and Implications
- Electronic Effects : Dichlorophenyl’s electron-withdrawing nature may enhance binding to targets requiring charge stabilization, while methoxy or fluorine substituents improve solubility but reduce hydrophobicity-driven interactions .
- Thiophene vs.
- Heterocyclic Cores : Oxazole’s electron deficiency may favor reactions with nucleophilic residues, whereas pyrazole’s hydrogen-bonding capacity could enhance selectivity in receptor binding .
Q & A
Q. Key Reaction Conditions :
| Step | Reaction Type | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|---|
| 1 | Cyclization | NaOH, DMSO, 343 K, 4.5 h | Monitor pH to prevent side reactions |
| 2 | Acylation | Thiophene-2-carbonyl chloride, TEA | Use anhydrous DCM for stability |
| 3 | Substitution | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Purify via column chromatography |
How to characterize this compound using spectroscopic methods?
Basic Research Question
Characterization relies on:
- NMR :
- Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., ~449 Da). Fragmentation patterns confirm the oxazole and piperazine moieties .
- X-ray Crystallography : Resolves dihedral angles (e.g., 74° between aromatic rings) and hydrogen-bonding networks .
What are the common biological targets of this compound?
Basic Research Question
The compound interacts with:
- Enzymes : Serine/threonine kinases (e.g., MAPK) due to the oxazole’s ATP-binding mimicry .
- GPCRs : The piperazine-thiophene moiety may target dopamine or serotonin receptors .
- Antimicrobial Targets : Thiophene derivatives disrupt bacterial cell wall synthesis .
Q. Validating Targets :
- Use enzyme inhibition assays (IC₅₀ measurements) .
- Radioligand binding studies for receptor affinity .
How to optimize reaction conditions for improving yield?
Advanced Research Question
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for substitution reactions. PdCl₂(PPh₃)₂ increases yield by 15% in Suzuki couplings .
- Solvent Effects : Replace DMF with toluene for better solubility of aromatic intermediates .
- Temperature Control : Lower cyclization temperatures (313 K) reduce decomposition but require longer reaction times (8–12 h) .
How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Advanced Research Question
- Dynamic Effects : Rotamers in the piperazine ring cause peak splitting. Use variable-temperature NMR to coalesce signals .
- Hydrogen Bonding : Intramolecular N–H⋯O bonds (observed in X-ray data) shift proton signals downfield. Compare with computational models (DFT) .
- Impurity Identification : LC-MS/MS detects byproducts (e.g., unreacted nitrile precursors) .
What computational methods predict the compound’s mechanism of action?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets (e.g., PDB: 4XTL) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Models : Correlate substituent electronegativity (e.g., Cl vs. F) with IC₅₀ values .
How to design derivatives for enhanced bioactivity?
Advanced Research Question
- Substituent Modifications :
- Replace 2,4-dichlorophenyl with 4-fluorophenyl for improved metabolic stability .
- Introduce methyl groups to the oxazole ring to enhance lipophilicity (logP optimization) .
- Biological Testing : Screen derivatives against cancer cell lines (e.g., MCF-7) using MTT assays. EC₅₀ values guide SAR .
How to assess in vitro toxicity and selectivity?
Basic Research Question
- Cytotoxicity : MTT assays on HEK-293 (normal) vs. HeLa (cancer) cells. Selectivity index (SI) = IC₅₀(normal)/IC₅₀(cancer) .
- hERG Inhibition : Patch-clamp assays predict cardiotoxicity risks .
- Microsomal Stability : Incubate with liver microsomes (CYP450 enzymes) to measure metabolic degradation rates .
What strategies validate the compound’s purity for pharmacological studies?
Advanced Research Question
- HPLC-PDA : Use C18 columns (ACN/water gradient) to detect impurities <0.1% .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages (deviation <0.4%) .
- DSC/TGA : Confirm melting point consistency and thermal decomposition profiles .
How to troubleshoot low activity in enzyme inhibition assays?
Advanced Research Question
- Binding Mode Analysis : Re-dock the compound with flexible receptor side chains (induced-fit docking) .
- Solubility Adjustments : Use DMSO concentrations <1% to avoid denaturing enzymes .
- Positive Controls : Compare with known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
